molecular formula C20H17N3O2 B5103235 3-methoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide

3-methoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide

Cat. No.: B5103235
M. Wt: 331.4 g/mol
InChI Key: QYQCRMAYGOFHPR-UHFFFAOYSA-N
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Description

3-methoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group, a diazenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide typically involves the following steps:

    Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 3-methoxybenzoic acid in the presence of a base such as sodium acetate to form the azo compound.

    Amidation: The azo compound is then reacted with benzoyl chloride in the presence of a base like pyridine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The azo group can be reduced to form the corresponding amine.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 3-hydroxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide.

    Reduction: 3-methoxy-N-{4-aminophenyl}benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-methoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of dyes and pigments due to its azo group.

Mechanism of Action

The mechanism of action of 3-methoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The azo group can undergo reduction to form amines, which can then interact with biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-N-{3-[(E)-phenyldiazenyl]phenyl}benzamide: Similar structure but with the diazenyl group in a different position.

    3-methoxy-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    3-methoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzoate: Similar structure but with a benzoate group instead of a benzamide group.

Uniqueness

3-methoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-methoxy-N-(4-phenyldiazenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-25-19-9-5-6-15(14-19)20(24)21-16-10-12-18(13-11-16)23-22-17-7-3-2-4-8-17/h2-14H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQCRMAYGOFHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901040141
Record name Benzamide, 3-methoxy-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901040141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418787-75-4
Record name Benzamide, 3-methoxy-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901040141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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